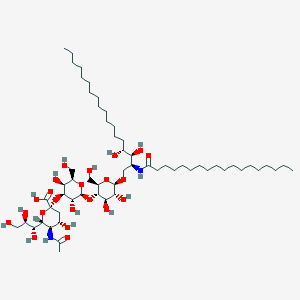
D-Mannose-18O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannose-18O is an isotopically labeled form of D-Mannose, a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins . The “18O” label indicates that the compound contains the stable isotope oxygen-18, which is often used in scientific research to trace and study metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-18O typically involves the incorporation of oxygen-18 into D-Mannose. This can be achieved through various chemical reactions, such as the oxidation of D-Mannitol using oxygen-18 enriched water. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of bioreactors and advanced purification techniques to isolate the labeled compound from other by-products.
Analyse Chemischer Reaktionen
Types of Reactions
D-Mannose-18O undergoes several types of chemical reactions, including:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Conversion to D-Mannitol.
Substitution: Formation of glycosides.
Common Reagents and Conditions
Oxidation: Typically involves reagents like nitric acid or oxygen-18 enriched water.
Reduction: Commonly uses hydrogen gas in the presence of a catalyst like palladium.
Substitution: Often involves alcohols or other nucleophiles under acidic or basic conditions.
Major Products
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Substitution: Various glycosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
D-Mannose-18O has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding glycosylation processes and protein interactions.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion
Industry: Used in the production of pharmaceuticals and as a dietary supplement for urinary health.
Wirkmechanismus
D-Mannose-18O exerts its effects primarily through its role in glycosylation and metabolic pathways. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in the urinary tract . The molecular targets include bacterial fimbriae, which bind to mannose residues, preventing the bacteria from attaching to the urothelium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: An epimer of D-Mannose at the C-2 position.
D-Fructose: An isomer of D-Mannose.
D-Tagatose: A functional sugar with similar low-calorie properties.
Uniqueness
D-Mannose-18O is unique due to its isotopic labeling, which allows for precise tracking and study in metabolic and biochemical research. Unlike its non-labeled counterparts, this compound provides valuable insights into the dynamics of metabolic processes and the role of mannose in various biological functions .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i8+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-XGGCLWITSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)[18OH] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)





![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)

![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)

